molecular formula C11H17NO3 B185813 Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-29-9

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Cat. No. B185813
M. Wt: 211.26 g/mol
InChI Key: KWICUYZLFNKYIA-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a compound synthesized as a cyclic amino acid ester . It has a bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring .


Synthesis Analysis

This compound was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . The synthesis process also involved the use of a continuous flow process for hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts .


Molecular Structure Analysis

The molecular structure of this compound includes a lactone and piperidine groups. The local conformation of the piperidine ring on the azabicyclo[2.2.2]octane moiety is fixed in the boat form exactly, by the lactone bridge linking the 2- and 4-positions of the piperidine ring .


Chemical Reactions Analysis

The compound undergoes intramolecular lactonization reactions . In addition, it can be involved in hydrogenation reactions .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Its molecular weight is 211.26 .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The compound’s bicyclo[2.2.2]octane structure is similar to the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This suggests potential future directions in the synthesis of tropane alkaloids and other biologically active compounds.

properties

IUPAC Name

tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)14-10(13)12-8-4-6-9(15-12)7-5-8/h4,6,8-9H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICUYZLFNKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(O1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572232
Record name tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

CAS RN

110590-29-9
Record name tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid N-hydroxycarbamic acid tert-butyl ester (100.19 g, 752.3 mmol) was added to a slurry of NaIO4 (168.68 g, 788.6 mmol), 1,3-cyclohexadiene (86.0 mL, 902 mmol) and 50% MeOH/CH2Cl2 (3 L) cooled in an ice bath. The ice bath was removed after the addition. After 2 h, a warm (37° C.) water bath was installed for 5 min to raise the temperature from 17° C. to 24° C., at which point the bath was removed. The mixture thickened from a turbid solution to a white slurry, and the temperature climbed over 50 minutes to a peak of 40° C. before dropping slowly. Analysis by TLC (50% EtOAc/hexanes) at the temperature peak indicated the reaction was all but complete, and when it had cooled to room temperature the mixture was filtered and rinsed with EtOAc (3×175 mL). The filtrate was concentrated in vacuo to a cloudy oil which was partitioned between EtOAc (700 mL) and satd NaHSO3 (400 mL). Organic layer was extracted with satd NaHSO3 (200 mL), and the combined aqueous layers were extracted with EtOAc (100 mL). The combined organic layers were washed with H2O (100 mL) and satd NaCl (100 mL), and were then dried (Na2SO4) and concentrated to provide 146.80 g (92%) of amber oil.
Quantity
100.19 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
168.68 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
3 L
Type
solvent
Reaction Step One
Yield
92%

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